molecular formula C6H3Cl3N2O B8391795 3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride

3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride

Cat. No.: B8391795
M. Wt: 225.5 g/mol
InChI Key: BVCHNJAOSWWXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride is a chemical compound with the molecular formula C6H3Cl2N2O. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 3 and 5, a hydroxy group at position 4, and a carboximidoyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride typically involves the chlorination of hydroxy-pyridines. One common method is the reaction of 3,5-dichloro-4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using equimolar POCl3 in a solvent-free or low-solvent environment. This method is advantageous for its simplicity and high yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy group and carboximidoyl chloride moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Properties

Molecular Formula

C6H3Cl3N2O

Molecular Weight

225.5 g/mol

IUPAC Name

3,5-dichloro-N-hydroxypyridine-4-carboximidoyl chloride

InChI

InChI=1S/C6H3Cl3N2O/c7-3-1-10-2-4(8)5(3)6(9)11-12/h1-2,12H

InChI Key

BVCHNJAOSWWXCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=NO)Cl)Cl

Origin of Product

United States

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